molecular formula C12H15N B125087 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile CAS No. 93748-07-3

2-(3,5-Dimethylphenyl)-2-methylpropanenitrile

Cat. No. B125087
CAS RN: 93748-07-3
M. Wt: 173.25 g/mol
InChI Key: XAZSXJIAAJEONQ-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “2-(3,5-Dimethylphenyl)-2-methylpropanenitrile” belong to the class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered cyclic ring with alternating double bonds .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring substituted with various functional groups . The exact structure would depend on the specific compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, they might undergo reactions like cyclization or cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary greatly. For instance, “2-(3,5-Dimethylphenyl)ethanol” has a molecular weight of 150.22 g/mol and a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Application in Transesterification Studies

Research by Jackman, Petrei, and Smith (1991) in the Journal of the American Chemical Society delves into the transesterification of 3,5-dimethylphenolate/3,5-dimethylphenyl esters in various solvents. This study is crucial for understanding the chemical behavior of compounds related to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile in different solvent environments, providing insights into their reactivity and potential applications in chemical synthesis (Jackman, Petrei, & Smith, 1991).

Luminescence Sensing of Benzaldehyde

Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using a compound structurally similar to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile. These frameworks displayed selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors in chemical and environmental monitoring (Shi, Zhong, Guo, & Li, 2015).

Preparation of Telechelics

Wei, Challa, and Reedijk (1991) conducted studies on the copolymerization of 2,6-dimethylphenol with related compounds, resulting in telechelics with potential applications in polymer chemistry. This research expands the understanding of polymerization processes involving derivatives of 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile (Wei, Challa, & Reedijk, 1991).

Synthesis and Characterization of Polymers

Vijayanand et al. (2002) synthesized and characterized homopolymers and copolymers using 3,5-dimethylphenyl methacrylate. Their research offers insights into the properties of polymers derived from compounds similar to 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile, which can be applied in various industrial applications (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For instance, “(S)-2-(3,5-DIMETHYLPHENYL)PYRROLIDINE” should be handled with care to avoid dust formation and contact with skin and eyes .

Future Directions

The future directions in the study of similar compounds could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs .

properties

IUPAC Name

2-(3,5-dimethylphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9-5-10(2)7-11(6-9)12(3,4)8-13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZSXJIAAJEONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558839
Record name 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenyl)-2-methylpropanenitrile

CAS RN

93748-07-3
Record name 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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